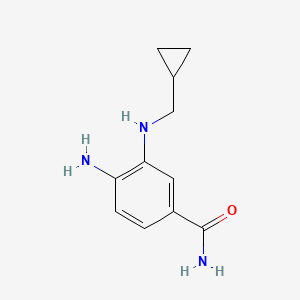
4-Amino-3-((cyclopropylmethyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-3-((cyclopropylmethyl)amino)benzamide typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylmethylamine under specific reaction conditions. The process includes the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with benzoyl chloride . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-3-((cyclopropylmethyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like benzoyl chloride.
Scientific Research Applications
4-Amino-3-((cyclopropylmethyl)amino)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-Amino-3-((cyclopropylmethyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Amino-3-((cyclopropylmethyl)amino)benzamide can be compared with other similar compounds, such as:
4-Amino-3-methylbenzamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
4-Amino-3-ethylbenzamide: Contains an ethyl group instead of a cyclopropylmethyl group, leading to variations in reactivity and applications.
4-Amino-3-(cyclopropylamino)benzamide: Similar structure but with different substituents, affecting its interaction with molecular targets. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Introduction
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following details:
- IUPAC Name : this compound
- CAS Number : [not specified in the search results]
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various kinases, which are crucial in cancer cell proliferation and survival.
- Mechanism of Action :
- The compound acts by inhibiting specific kinases involved in cell signaling pathways that regulate cell division and apoptosis. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Studies have shown that it can selectively inhibit polo-like kinase 1 (Plk1), a target in numerous cancers, which suggests its potential as an anticancer therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity.
- In vitro Studies :
- Laboratory studies have shown that this compound exhibits activity against a range of bacterial strains, indicating its potential use as an antimicrobial agent.
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects.
- Cellular Studies :
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on various cancer cell lines, including breast and lung cancer. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Plk1 inhibition |
| A549 (Lung) | 7.5 | Induction of apoptosis |
These results highlight the compound's potential as a targeted therapy for specific cancers.
Case Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of the compound reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The data suggest that this compound could serve as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-amino-3-(cyclopropylmethylamino)benzamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H2,13,15) |
InChI Key |
ABWIPWZKMDUIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















